molecular formula C9H15N B13551277 1-Ethynylcycloheptan-1-amine

1-Ethynylcycloheptan-1-amine

Cat. No.: B13551277
M. Wt: 137.22 g/mol
InChI Key: DJSBRDCUNWJOSG-UHFFFAOYSA-N
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Description

1-Ethynylcycloheptan-1-amine is an organic compound characterized by the presence of an ethynyl group attached to a cycloheptane ring, which in turn is bonded to an amine group.

Preparation Methods

The synthesis of 1-Ethynylcycloheptan-1-amine can be achieved through several routes:

    Reductive Amination: This method involves the reaction of cycloheptanone with ethynylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable cycloheptane derivative with ethynylamine

    Transition Metal-Catalyzed Reactions: Modern synthetic methods may employ transition metal catalysts to facilitate the formation of the desired compound with high precision and efficiency.

Chemical Reactions Analysis

1-Ethynylcycloheptan-1-amine undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cycloheptane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of substituted amines

    Addition Reactions: The ethynyl group can undergo addition reactions with hydrogen halides or other electrophiles, forming substituted alkenes or alkanes.

Scientific Research Applications

1-Ethynylcycloheptan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules through various functionalization reactions.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: Research into its potential therapeutic applications includes the development of novel drugs targeting specific molecular pathways.

    Industry: The compound finds use in the production of polymers, catalysts, and other functional materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethynylcycloheptan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing biological processes

    Pathways Involved: It can affect signaling pathways, leading to changes in cellular functions and responses

Comparison with Similar Compounds

1-Ethynylcycloheptan-1-amine can be compared with other similar compounds:

    Cycloheptanamine: Lacks the ethynyl group, resulting in different reactivity and applications.

    Ethynylcyclohexanamine: Similar structure but with a six-membered ring, leading to variations in chemical behavior and properties .

    Cycloheptylamine: Another related compound without the ethynyl group, used in different contexts and applications .

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-ethynylcycloheptan-1-amine

InChI

InChI=1S/C9H15N/c1-2-9(10)7-5-3-4-6-8-9/h1H,3-8,10H2

InChI Key

DJSBRDCUNWJOSG-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCCC1)N

Origin of Product

United States

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